molecular formula C14H11F3N4O B2568141 5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 1099969-80-8

5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Número de catálogo: B2568141
Número CAS: 1099969-80-8
Peso molecular: 308.264
Clave InChI: ZXWGMKCNIDDFNC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-[(2-Methyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 4-(trifluoromethyl)phenyl group and at position 5 with a (2-methyl-1H-imidazol-1-yl)methyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the imidazole ring may contribute to biological interactions, such as hydrogen bonding or metal coordination. This compound is of interest in medicinal chemistry due to the pharmacological relevance of oxadiazoles and imidazoles in drug discovery .

Propiedades

IUPAC Name

5-[(2-methylimidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N4O/c1-9-18-6-7-21(9)8-12-19-13(20-22-12)10-2-4-11(5-3-10)14(15,16)17/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWGMKCNIDDFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 5-[(2-methyl-1H-imidazol-1-yl)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a notable member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be broken down as follows:

  • Oxadiazole Ring : A five-membered heterocyclic compound containing two nitrogen atoms and three carbon atoms.
  • Imidazole Substituent : The presence of a 2-methyl-1H-imidazole group enhances its biological interactions.
  • Trifluoromethyl Group : This group is known to significantly affect the lipophilicity and biological activity of compounds.

Anticancer Properties

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antiproliferative activity against various cancer cell lines. Notably, the compound has shown promising results:

  • Inhibition Rates : In a study assessing its efficacy against multiple cancer types, it exhibited inhibition rates exceeding 80% against breast (T-47D), leukemia (SR), and melanoma (SK-MEL-5) cell lines .
Cell Line% Inhibition
T-47D (Breast)90.47%
SR (Leukemia)81.58%
SK-MEL-5 (Melanoma)84.32%

The precise mechanism by which this compound exerts its anticancer effects is still under investigation. However, several potential pathways have been identified:

  • Apoptosis Induction : The compound may induce apoptosis in cancer cells, leading to programmed cell death.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as EGFR and Src kinases, which play critical roles in cancer cell proliferation and survival .
  • Molecular Docking Studies : Computational studies suggest strong binding affinities with target proteins involved in cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is heavily influenced by their structural components. Key findings include:

  • Substituents on the Phenyl Ring : Variations in substituents can enhance or diminish biological activity. For instance, trifluoromethyl groups significantly increase potency due to their electronic effects.
Substituent TypeEffect on Activity
TrifluoromethylIncreases lipophilicity
Methyl on ImidazoleEnhances interaction with targets

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Study on MDA-MB-468 Cell Line : Demonstrated an IC50 value of approximately 0.87 µM, indicating potent activity against breast cancer cells .
  • NCI Screening : The compound was part of a National Cancer Institute screening program that evaluated its effects across a panel of 58 cancer cell lines, confirming its broad-spectrum activity .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including the compound , as anticancer agents . The unique structural features of oxadiazoles contribute to their ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Oxadiazoles can interact with key cellular targets such as telomerase , topoisomerase , and histone deacetylases , leading to apoptosis in cancer cells .
  • Case Studies :
    • A study evaluated several oxadiazole derivatives against human cancer cell lines (e.g., MCF-7 and HCT-116). The findings indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, demonstrating enhanced potency against breast and colon cancer cells .
    • Another research effort synthesized novel oxadiazole derivatives that showed promising results against leukemia cell lines, with some compounds achieving GI50 values below 10 µM .

Antimicrobial Properties

Oxadiazole derivatives have also been investigated for their antimicrobial properties . The presence of the imidazole moiety enhances their efficacy against various bacterial strains.

  • Research Findings : Some studies reported that specific oxadiazole derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics .

Chemical Characteristics

The compound possesses notable chemical properties:

  • Molecular Formula: C13H12F3N3O
  • Molecular Weight: 299.25 g/mol
    These properties contribute to its solubility and reactivity profiles, making it suitable for various pharmaceutical applications .

Drug Development

The ongoing research into oxadiazole derivatives suggests a promising future for this class of compounds in drug development. The focus is on optimizing their structures to improve efficacy and reduce toxicity.

Combination Therapies

There is potential for using these compounds in combination with existing therapies to enhance treatment outcomes for cancer patients. Studies are underway to evaluate synergistic effects when combined with traditional chemotherapeutics or targeted therapies.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs with 1,2,4-Oxadiazole Core

The following table highlights key structural analogs and their properties:

Compound Name/ID Position 3 Substituent Position 5 Substituent Biological Activity Synthesis Yield/Notes Reference
Target Compound 4-(Trifluoromethyl)phenyl (2-Methyl-1H-imidazol-1-yl)methyl Not reported Not specified -
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 4-(Trifluoromethyl)phenyl 3-Cyclopropyl-1H-pyrazol-5-yl Antimicrobial potential High yield via cyclization
5-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-amine 4-(Trifluoromethyl)phenyl Amine (-NH2) Uncharacterized Moderate yield (~60%)
5-(1H-Indol-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 4-(Trifluoromethyl)phenyl 1H-Indol-4-yl Anticancer (hypothesized) Purified via HPLC
5-(4-Nitro-1H-pyrazole-3-yl)-3-[4-(4-(trifluoromethyl)phenoxy)phenyl]-1,2,4-oxadiazole 4-(4-(Trifluoromethyl)phenoxy)phenyl 4-Nitro-1H-pyrazole-3-yl Antibiotic activity Crystallized (mp 204–206°C)
5-(1H-Imidazol-4-yl)-3-[4-(4-(trifluoromethyl)phenoxy)phenyl]-1,2,4-oxadiazole 4-(4-(Trifluoromethyl)phenoxy)phenyl 1H-Imidazol-4-yl Antibiotic (Gram-positive) Synthesized via Pd catalysis
Key Observations:
  • Position 3 Modifications: The 4-(trifluoromethyl)phenyl group is conserved in the target and several analogs (e.g., ).
  • Position 5 Variability : The target’s imidazole-methyl group differs from pyrazole (), indole (), or amine () substituents. These variations influence steric bulk and electronic properties, affecting solubility and bioactivity.
  • Biological Activity : Analogs with nitro () or imidazole () groups exhibit antibiotic properties, suggesting the target may share similar mechanisms.

Pharmacological and Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group increases logP values across analogs, improving membrane permeability .
  • Metabolic Stability : Imidazole rings (target, ) may enhance metabolic resistance compared to amine-substituted analogs ().
  • Antibiotic Potential: Compounds with nitro or imidazole groups () inhibit bacterial growth, likely via enzyme inhibition (e.g., penicillin-binding proteins).

Q & A

Q. Key Data :

ParameterConditionsYield (%)Purity (HPLC)
CyclizationNaH/THF, 80°C, 12h65–72>98%

Advanced SAR Studies

Q: How do structural modifications (e.g., trifluoromethyl vs. methoxy groups) influence bioactivity? A:

  • Substituent Effects : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to methoxy or halogens. In antimicrobial assays, trifluoromethyl derivatives showed 2–4× higher MIC values against S. aureus than methoxy analogs .
  • Imidazole Methylation : 2-Methyl substitution on the imidazole ring reduces steric hindrance, improving binding to bacterial enzyme active sites (e.g., dihydrofolate reductase) .
    Methodology :

Synthesize analogs with varied aryl/heteroaryl groups.

Compare logP (HPLC) and bioactivity (MIC assays) .

Biological Activity Evaluation

Q: What experimental protocols are used to assess antimicrobial activity? A:

  • Agar Dilution Method :
    • Prepare compound dilutions (0.5–128 µg/mL) in Mueller-Hinton agar.
    • Inoculate with bacterial strains (e.g., E. coli ATCC 25922) and incubate at 37°C for 18–24h.
    • MIC is the lowest concentration inhibiting visible growth.
  • Mechanistic Studies :
    • Enzyme Inhibition : Use fluorometric assays (e.g., β-lactamase inhibition with nitrocefin substrate) .
    • Membrane Permeability : Measure intracellular ATP leakage via luminescence assays .

Data Contradictions : Some studies report higher antifungal activity against C. albicans (MIC = 8 µg/mL) than antibacterial effects, possibly due to membrane ergosterol targeting .

Analytical Characterization

Q: How are structural ambiguities resolved for this compound? A:

NMR Assignments :

  • 19F^{19}F NMR detects trifluoromethyl signals at δ −62 to −65 ppm.
  • 1H^1H NMR distinguishes imidazole protons (δ 7.2–7.5 ppm) from oxadiazole protons (δ 8.1–8.3 ppm) .

X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H⋯N interactions at 2.8–3.2 Å) .

HRMS Validation : Exact mass calculated for C15H12F3N5O\text{C}_{15}\text{H}_{12}\text{F}_3\text{N}_5\text{O}: 359.0982; observed: 359.0985 .

Handling Data Contradictions

Q: How should researchers address discrepancies in reported bioactivity data? A:

Replicate Experiments : Ensure consistent assay conditions (e.g., pH, inoculum size).

Structural Verification : Reconfirm compound identity via 19F^{19}F NMR and HRMS to rule out degradation .

Statistical Analysis : Apply ANOVA to compare datasets; significant differences (p < 0.05) may indicate strain-specific resistance .

Environmental Impact & Toxicity

Q: What protocols assess environmental persistence or cytotoxicity? A:

  • Aquatic Toxicity :
    • Use Daphnia magna acute toxicity tests (48h EC50_{50}).
    • LC-MS/MS quantifies biodegradation products in water .
  • Cytotoxicity :
    • MTT assays on HEK293 cells (IC50_{50} > 100 µM suggests low toxicity) .

Computational Drug Design

Q: How can molecular docking guide optimization? A:

Target Selection : Use PDB structures (e.g., E. coli FabH, PDB 1HNJ).

Docking Workflow :

  • Prepare ligand (AM1-BCC charges) and receptor (Protonate at pH 7.4).
  • Glide SP scoring identifies key interactions (e.g., hydrogen bonds with Arg36) .

ADMET Prediction : SwissADME predicts high BBB permeability (TPSA < 90 Å2^2) but moderate CYP3A4 inhibition .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.